molecular formula C18H12N2OS B2894783 2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 473243-50-4

2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2894783
CAS No.: 473243-50-4
M. Wt: 304.37
InChI Key: HKTYCQCDMVTYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. It is commonly referred to as compound 1 and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Crystal Structures

A study by Younes et al. (2020) focused on synthesizing a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound . These compounds were synthesized through direct acylation reactions and analyzed using X-ray single crystallography. One derivative, containing a 3,5-dinitrophenyl group, was identified for its exceptional performance in the naked-eye detection of fluoride anions in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Chemosensors for Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to "2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide" for their molecular recognition abilities toward transition metal ions. They demonstrated remarkable selectivity towards Cu2+ ions, indicating the potential use of such compounds in the development of chemosensors (Gosavi-Mirkute et al., 2017).

Fluorescence Derivatisation of Amino Acids

Frade et al. (2007) explored the fluorescence derivatization of amino acids using compounds structurally related to the query compound. They achieved strong fluorescence with a maximum emission of about 415 nm, which has implications for biological assays and the development of fluorescent markers (Frade et al., 2007).

Properties

IUPAC Name

2-cyano-N-naphthalen-1-yl-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-11-15(10-13-8-9-22-12-13)18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-10,12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTYCQCDMVTYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.